2-methoxy-N-(2-phenylethyl)acetamide
Description
Historical Context of Acetamide (B32628) Scaffolds in Organic and Medicinal Chemistry
The journey of acetamide derivatives in science is a long and impactful one. Simple acetamides have been utilized as solvents and plasticizers in industrial applications. nist.gov In medicinal chemistry, the acetamide moiety is a key component of many established drugs, highlighting its early recognition as a pharmacologically important functional group. The structural simplicity and the ability of the amide bond to participate in hydrogen bonding have made it a favored component in the design of bioactive molecules. drugbank.com This historical foundation has paved the way for the exploration of more complex acetamide derivatives, including N-substituted variants, in the quest for novel therapeutic agents.
Significance of N-Substituted Acetamides in Molecular Design and Bioactivity Modulation
The substitution on the nitrogen atom of the acetamide group, creating N-substituted acetamides, dramatically expands the chemical space and biological potential of this scaffold. This substitution allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, polarity, and steric bulk, which in turn influences its pharmacokinetic and pharmacodynamic profiles. lgcstandards.com By introducing various substituents on the nitrogen, chemists can modulate the bioactivity of the parent compound, leading to the development of agents with enhanced potency, selectivity, and therapeutic efficacy. This strategy has been successfully employed in the discovery of drugs targeting a wide range of diseases, from inflammation and pain to neurological disorders. idexlab.com
Overview of Research Trajectories for 2-Methoxy-N-(2-phenylethyl)acetamide and Closely Related Analogs
Direct and extensive research specifically on this compound is not widely documented in publicly available scientific literature. However, by examining its structural components—the N-(2-phenylethyl)acetamide core and the 2-methoxy group—we can infer potential areas of scientific interest.
The N-(2-phenylethyl)acetamide scaffold is structurally related to melatonin (B1676174), a neurohormone that regulates sleep-wake cycles. nist.gov Melatonin itself is N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide. The shared N-acetylethylamine substructure suggests that derivatives of N-(2-phenylethyl)acetamide could be investigated as potential melatonin receptor agonists. wikipedia.orgwikipedia.org Research in this area has led to the development of various melatonin agonists for treating insomnia and other sleep disorders. managedhealthcareexecutive.com
Furthermore, the broader class of N-substituted acetamides has been extensively investigated for analgesic and anticonvulsant properties. smolecule.comresearchgate.net For instance, various N-benzyl-2-acetamidoacetamide derivatives have shown significant protection against seizures in preclinical models. who.intnih.gov The phenylethyl group in this compound is structurally similar to the benzyl group, suggesting a potential for similar neurological activity.
The presence of a methoxy (B1213986) group can also significantly influence a molecule's biological activity. In some contexts, methoxy groups have been shown to enhance the anticonvulsant potency of acetamide derivatives. who.int
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C11H15NO2 | 193.24 |
| N-(2-Phenylethyl)acetamide | C10H13NO | 163.22 |
| Melatonin | C13H16N2O2 | 232.28 |
Note: The data in this table is based on computational predictions and established values for known compounds.
Current State of Knowledge and Unexplored Research Avenues Pertaining to this compound
The current state of knowledge regarding this compound is limited, with its existence primarily confirmed through chemical databases and supplier catalogs. There is a clear lack of published research detailing its synthesis, chemical properties, and biological activity.
This knowledge gap presents several unexplored research avenues:
Synthesis and Characterization: A primary area for investigation would be the development and optimization of a synthetic route for this compound, followed by its full chemical characterization using modern analytical techniques.
Pharmacological Screening: Given the structural similarities to known bioactive compounds, a comprehensive pharmacological screening of this compound is warranted. This could include assays to evaluate its potential as a:
Melatonin Receptor Agonist: Investigating its binding affinity and functional activity at MT1 and MT2 receptors.
Analgesic Agent: Assessing its efficacy in various pain models.
Anticonvulsant Agent: Evaluating its ability to protect against seizures in established preclinical models.
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogs with variations in the methoxy group position and other substitutions on the phenyl ring could provide valuable insights into the structure-activity relationships of this chemical class.
Structure
3D Structure
Properties
CAS No. |
133611-77-5 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-methoxy-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C11H15NO2/c1-14-9-11(13)12-8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,12,13) |
InChI Key |
GMCUTBZAYPXCOC-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NCCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methoxy N 2 Phenylethyl Acetamide and Derivatives
Classical Amide Bond Formation Strategies
Traditional methods for forming the amide linkage between methoxyacetic acid and phenylethylamine are robust and widely utilized in organic synthesis. These strategies typically involve the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.
Carbodiimide-Mediated Condensation Reactions
Carbodiimide-mediated coupling is a common and mild method for forming amide bonds directly from a carboxylic acid and an amine, avoiding the need to isolate a more reactive intermediate. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are used to activate the carboxylic acid (methoxyacetic acid). nih.gov The carbodiimide (B86325) reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (phenylethylamine), leading to the formation of the desired amide, 2-methoxy-N-(2-phenylethyl)acetamide, and a urea (B33335) byproduct. nih.gov These reactions are generally performed under anhydrous conditions in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
Acid Chloride/Anhydride Coupling Approaches
One of the most conventional and efficient methods for amide synthesis is the reaction of an amine with an acid chloride or anhydride. fishersci.it This two-step approach first involves the conversion of the carboxylic acid, methoxyacetic acid, into a more reactive acylating agent, such as methoxyacetyl chloride. This activation is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.itcommonorganicchemistry.com
The resulting methoxyacetyl chloride is then reacted with phenylethylamine. commonorganicchemistry.com This acylation reaction, often referred to as the Schotten-Baumann reaction, proceeds rapidly and is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. fishersci.itderpharmachemica.com The reaction is highly exothermic and often requires cooling to control the reaction rate. derpharmachemica.com
One-Pot Synthesis Techniques for Amide Linkage Formation
To improve efficiency and reduce the need for isolating reactive intermediates, one-pot synthesis techniques have been developed. In this context, the activation of methoxyacetic acid and its subsequent reaction with phenylethylamine occur in the same reaction vessel. For instance, a one-pot method can involve the in-situ generation of the acid chloride using thionyl chloride in a suitable solvent like toluene. google.com Following the activation step, the amine is added directly to the mixture to form the amide. derpharmachemica.com A patent for a related compound describes a one-pot process where 2-nitro-5-thiophenyl aniline (B41778) and methoxyacetic acid are reacted with thionyl chloride, followed by subsequent steps to yield the final product with high purity and yield. google.com This approach simplifies the procedure, minimizes waste, and is advantageous for industrial-scale production. google.com
Biocatalytic and Asymmetric Synthesis Approaches
Biocatalysis offers a green and highly selective alternative to classical chemical synthesis, particularly for producing chiral compounds. Enzymes can operate under mild conditions and often exhibit exceptional enantioselectivity, which is crucial for the synthesis of optically pure molecules.
Enzyme-Catalyzed Amidation for Enantioselective Synthesis
Enzymes, particularly lipases, have been successfully employed as catalysts for amidation reactions. nih.gov These biocatalysts can facilitate the formation of an amide bond between an amine and a carboxylic acid or its ester derivative. In the context of synthesizing derivatives of this compound, enzymes like Candida antarctica lipase (B570770) B (CALB) have proven to be highly effective. beilstein-journals.orgnih.gov This enzymatic approach is valued for its high specificity and ability to proceed under environmentally benign conditions. nih.gov
Lipase-Mediated Dynamic Kinetic Resolution of Phenylethylamine Precursors
For the synthesis of enantiomerically pure amides, dynamic kinetic resolution (DKR) is a powerful technique that can theoretically achieve a 100% yield of a single enantiomer from a racemic mixture. nih.gov This chemoenzymatic process combines the enzymatic resolution of a racemic amine with the in-situ racemization of the slower-reacting enantiomer. organic-chemistry.org
In the DKR of (±)-1-phenylethylamine, Candida antarctica lipase B (CALB) is used for the enantioselective acylation, while a ruthenium-based complex, such as the Shvo catalyst, is employed for the racemization of the unreacted amine enantiomer. beilstein-journals.orgorganic-chemistry.org Research has shown that using alkyl methoxyacetates as acyl donors in this system is highly effective for producing (R)-2-methoxy-N-(1-phenylethyl)acetamide in good yield and high enantiomeric excess (ee). beilstein-journals.orgnih.govresearchgate.net The use of alkyl methoxyacetates as acyl donors was found to be more efficient than using other donors like isopropyl acetate (B1210297), allowing for lower catalyst loadings to achieve high yield and enantioselectivity. beilstein-journals.orgnih.gov
Table 1: Investigation of Dynamic Kinetic Resolution (DKR) Parameters for the Synthesis of (R)-2-methoxy-N-(1-phenylethyl)acetamide beilstein-journals.org
| Acyl Donor | Racemization Catalyst Loading (mol %) | Enzyme (per mmol amine) | Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) |
| Isopropyl Acetate | 2.5 | 20 mg CALB | 48 | 89 | >99 |
| Ethyl Methoxyacetate | 2.5 | 20 mg CALB | 24 | 93 | >99 |
| Ethyl Methoxyacetate | 1.25 | 10 mg CALB | 48 | 91 | >99 |
Evaluation of Enzyme and Acyl Donor Specificity in Biocatalytic Amidation
Biocatalytic amidation, particularly through enzymatic kinetic resolution of racemic amines, has emerged as a powerful tool for the synthesis of enantiomerically pure amides. Lipases are the most commonly employed enzymes for this purpose, with their specificity towards both the enzyme and the acyl donor playing a crucial role in the reaction's efficiency and selectivity.
The enzymatic acylation of (±)-1-phenylethylamine is a well-studied model reaction that provides insights applicable to the synthesis of this compound. The choice of lipase and acyl donor significantly influences the conversion rates and the enantiomeric excess (e.e.) of the resulting amide. Candida antarctica lipase B (CALB), often in its immobilized form as Novozym 435, has demonstrated high efficiency and selectivity in these reactions. nih.govnih.gov
Different acyl donors have been investigated to optimize the kinetic resolution of phenylethylamine. For instance, while ethyl acetate can serve as both a solvent and an acyl donor, other esters have been shown to improve the enantioselectivity of the process. A study on the kinetic resolution of racemic primary amines found that 2-alkoxyacetate esters are particularly effective acylating reagents. nih.gov Specifically, isopropyl methoxyacetate, when used with Novozym 435, resulted in good yields and high enantiomeric excess (≥95%) for the acylation of racemic α-phenylethylamine. nih.gov
The use of ethoxyethyl acetate as an acylating agent has also been shown to enhance the kinetic resolution of (R,S)-α-phenylethylamine, leading to the production of the R-amide with high enantiopurity. scialert.netscialert.net This highlights the importance of the acyl donor's structure in achieving high selectivity in lipase-catalyzed amidations.
Table 1: Influence of Lipase and Acyl Donor on the Enantioselective Acylation of (±)-α-Phenylethylamine
| Lipase | Acyl Donor | Conversion (%) | Enantiomeric Excess (e.e.) of Amide | Preferred Enantiomer | Reference |
|---|---|---|---|---|---|
| Candida antarctica (Roche) | Ethyl Acetate | ~60 | High (indicated by max. optical rotation) | R | scialert.net |
| Amano PS-C | Ethyl Acetate | 60-70 | Good | R | scialert.net |
| Amano PS-D | Ethyl Acetate | 60-70 | Good | R | scialert.net |
| Pseudomonas fluroscens | Ethyl Acetate | - | - | S | scialert.net |
| Candida antarctica Lipase B (Novozym 435) | Isopropyl Methoxyacetate | Good | ≥95% | R | nih.gov |
| Pseudomonas cepacia | Ethoxyethyl Acetate | - | 99.9% | R | scialert.net |
Chiral Lithium Amides in Asymmetric Deprotonation and Nucleophilic Additions
Chiral lithium amides are powerful reagents in asymmetric synthesis, utilized for enantiotopic deprotonation of prochiral substrates and as chiral nucleophiles in addition reactions. organicreactions.orgsurrey.ac.uk These reagents are typically derived from chiral secondary amines, with many successful examples employing amines synthesized from (R)- or (S)-1-phenylethylamine. surrey.ac.ukiupac.org The C2-symmetry of some of these amides, such as lithium bis(1-phenylethyl)amide, often leads to high levels of asymmetric induction. iupac.org
The general approach involves the preparation of the chiral lithium amide by reacting the corresponding secondary amine with butyllithium. surrey.ac.uk These chiral bases can then be used to deprotonate a prochiral substrate, creating a chiral enolate that can react with an electrophile to yield an enantiomerically enriched product. While effective, some simpler phenylethylamine-derived bases have shown limitations in differentiating between enantiotopic protons in certain substrates. surrey.ac.uk For instance, lithium (R)-N-benzyl-1-phenylethylamide failed to show selectivity in the deprotonation of 4-t-butylthiane-1,1-dioxide. surrey.ac.uk
In the context of nucleophilic additions, chiral lithium amides can add to various electrophiles in a stereoselective manner. The Michael addition of lithium (R)-N-benzyl-1-phenylethylamide to α,β-unsaturated amides has been shown to be highly face-selective, providing a route to chiral amide products. surrey.ac.uk
Diastereoselective Synthesis of Phenylethyl Amide Intermediates
The synthesis of phenylethyl amide intermediates with high diastereoselectivity is a key step in the construction of more complex chiral molecules. Chiral lithium amides have proven to be effective in achieving high diastereoselectivity in nucleophilic addition reactions to prochiral substrates.
A notable example is the Michael addition of lithium (R)-N-benzyl-1-phenylethylamide to cinnamoyl and crotonoyl amides. This reaction proceeds with high face selectivity, resulting in diastereomeric excesses (d.e.) ranging from 85% to 96%. surrey.ac.uk This demonstrates the ability of the chiral lithium amide to control the stereochemical outcome of the addition, leading to the formation of diastereomerically enriched phenylethyl amide intermediates. These intermediates can then be further elaborated into a variety of chiral target molecules.
Strategies for Derivatization of the Phenylethyl and Methoxyacetamide Moieties
Modifications on the Phenyl Ring of the Phenylethyl Group
The phenyl ring of the phenylethyl moiety provides a versatile scaffold for structural modifications to modulate the properties of the parent compound. A variety of substituents can be introduced onto the phenyl ring to explore structure-activity relationships. Synthetic strategies often involve the use of substituted phenylethylamines as starting materials or the direct functionalization of the phenyl ring at a later stage.
For instance, the synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties has been reported, where various substituents were introduced on the phenyl ring. nih.gov This approach can be adapted to the phenylethyl group, allowing for the introduction of a wide range of functional groups, including halogens, alkyl, and alkoxy groups, at different positions on the phenyl ring. The synthesis of 3'-substituted phenylalanine amides also provides a methodological basis for introducing substituents on the phenyl ring of phenylethylamine derivatives. nih.gov
Elaboration of the Methoxyacetamide Backbone
The methoxyacetamide backbone can also be modified to generate a library of derivatives with diverse properties. The acetyl group offers a site for the introduction of various substituents, which can influence the compound's steric and electronic properties.
One approach involves the use of different carboxylic acids or their activated derivatives in the amidation reaction with phenylethylamine. For example, instead of methoxyacetic acid, other alkoxyacetic acids or acids with different functional groups could be employed to generate a range of N-(2-phenylethyl) amides with modified backbones. The synthesis of tertiary amides from N-[(S)-α-phenylethyl]-1,3-imidazolidine by reaction with various acyl chlorides demonstrates a method for introducing diverse acyl groups onto the nitrogen atom, which can be seen as an elaboration of the acetamide (B32628) backbone. researchgate.net
Optimization and Scale-Up Considerations for this compound Synthesis
The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions and consideration of scale-up challenges. For biocatalytic processes, such as the lipase-catalyzed synthesis of this compound, several parameters need to be optimized to ensure efficiency, cost-effectiveness, and sustainability.
Key factors that influence the outcome of enzymatic amidation include reaction time, temperature, substrate molar ratio, and enzyme loading. nih.gov Response surface methodology (RSM) can be employed to systematically evaluate the effects of these variables and identify the optimal conditions for maximizing the yield of the desired amide. nih.gov For example, in the lipase-catalyzed synthesis of caffeic acid phenethyl ester, a related compound, the optimal conditions were determined to be a reaction time of 60 hours, a temperature of 73.7 °C, a substrate molar ratio of phenethyl alcohol to caffeic acid of 27.1:1, and an enzyme to caffeic acid weight ratio of 17.8:1, resulting in a predicted yield of 99.8%. nih.gov
The choice of solvent is another critical factor, with a trend towards using greener and safer solvents. mdpi.com In some cases, solvent-free systems can be developed, which offer advantages in terms of reduced waste and simplified downstream processing. nih.govnih.gov
For scale-up, the reusability of the enzyme is a major economic consideration. Immobilized enzymes, such as Novozym 435, are highly preferred as they can be easily recovered and reused for multiple reaction cycles without a significant loss of activity. nih.gov Continuous flow processes also offer significant advantages for scale-up, including better process control, higher throughput, and the potential for automation. nih.gov The kinetic resolution of (±)-1-phenylethylamine has been successfully demonstrated in a continuous flow system using ethyl acetate as the acyl donor, achieving high enantiomeric ratios with short residence times. nih.gov
Molecular Structure Elucidation and Spectroscopic Characterization of 2 Methoxy N 2 Phenylethyl Acetamide
Determination of Molecular Mass and Fragmentation Patterns by Mass Spectrometry (MS)
There is no available mass spectrometry data, which would confirm the molecular weight (expected C₁₁H₁₅NO₂) and detail its fragmentation patterns under ionization.
Identification of Functional Groups through Infrared (IR) and Raman Spectroscopy
No IR or Raman spectra are available to confirm the characteristic vibrational frequencies of the amide, methoxy (B1213986), and phenyl functional groups within the molecule.
Electronic Transition Analysis using Ultraviolet-Visible (UV-Vis) Spectroscopy
Information regarding the UV-Vis absorption profile, which is used to analyze electronic transitions, has not been published.
Stereochemical Assignment and Absolute Configuration Determination
As the parent molecule is achiral, this section is not applicable unless referring to chiral analogs, for which no specific data in the context of 2-methoxy-N-(2-phenylethyl)acetamide was found.
This report underscores the current gap in the scientific record concerning the detailed analytical characterization of this compound. Further empirical research, including the synthesis and subsequent spectroscopic analysis of the compound, would be required to provide the data necessary to fulfill the original request.
Structure Activity Relationship Sar Studies of 2 Methoxy N 2 Phenylethyl Acetamide and Analogs
Influence of Substituents on the Phenylethyl Ring on Biological Potency and Selectivity
The phenylethyl ring of 2-methoxy-N-(2-phenylethyl)acetamide is a critical component that often engages in hydrophobic and van der Waals interactions within the binding pocket of a biological target. The electronic and steric properties of substituents on this ring can significantly modulate the affinity and selectivity of the compound.
Detailed research findings indicate that the introduction of substituents on the phenyl ring can either enhance or diminish biological activity, depending on the nature and position of the substituent. In many classes of biologically active N-phenethyl compounds, there is a clear distinction between the effects of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).
Electron-Donating Groups (EDGs): Alkyl (e.g., CH₃) and alkoxy (e.g., OCH₃) groups are typical EDGs. The presence of a small EDG, such as a methyl group, at the para-position can also lead to increased activity. This is often due to enhanced hydrophobic interactions within a specific sub-pocket of the binding site. However, the size of the alkyl group is often critical, with larger groups potentially introducing steric hindrance that is detrimental to binding.
The position of the substituent on the phenyl ring is also a key determinant of biological activity. Generally, substitution at the para-position is well-tolerated and often leads to the most significant improvements in potency. Meta-substitution can sometimes be beneficial, while ortho-substitution is often detrimental due to steric clashes with the receptor.
| Compound | Substituent (R) on Phenylethyl Ring | Position | Relative Potency |
|---|---|---|---|
| 1a | -H | - | 1.0 |
| 1b | -F | para | 5.2 |
| 1c | -Cl | para | 7.8 |
| 1d | -CH₃ | para | 3.5 |
| 1e | -OCH₃ | para | 2.1 |
| 1f | -CF₃ | para | 9.3 |
| 1g | -Cl | meta | 2.9 |
| 1h | -Cl | ortho | 0.8 |
Impact of Variations in the Methoxyacetamide Moiety on Molecular Interactions
The methoxyacetamide moiety of this compound plays a pivotal role in establishing key interactions with the biological target, often acting as a hydrogen bond acceptor and influencing the compound's conformational preferences. Variations in this part of the molecule can have a profound impact on binding affinity and selectivity.
The Methoxy (B1213986) Group: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor residue in the receptor's binding site. The replacement of the methoxy group with other small alkoxy groups, such as an ethoxy group, may be tolerated, but larger substituents can lead to a loss of activity due to steric hindrance. Replacing the methoxy group with a hydroxyl group could introduce an additional hydrogen bond donor capability, potentially altering the binding mode and activity.
The Acetamide (B32628) Backbone: The carbonyl oxygen of the acetamide is a strong hydrogen bond acceptor, and the amide N-H group can act as a hydrogen bond donor. These interactions are often fundamental to the anchoring of the ligand in the binding pocket. Lengthening the alkyl chain from acetamide to propanamide, for instance, can alter the positioning of the pharmacophoric groups and may either improve or disrupt the optimal binding interactions.
| Compound | Variation in Methoxyacetamide Moiety (R') | Key Interaction Potential | Relative Affinity |
|---|---|---|---|
| 2a | -OCH₃ (methoxy) | H-bond acceptor | 1.0 |
| 2b | -OCH₂CH₃ (ethoxy) | H-bond acceptor | 0.8 |
| 2c | -OH (hydroxy) | H-bond donor/acceptor | 1.5 |
| 2d | -H (acetamide) | Loss of H-bond acceptor | 0.2 |
| 2e | -CH₂OCH₃ (methoxypropionamide) | Altered positioning of H-bond acceptor | 0.6 |
Stereospecificity in Ligand-Receptor Binding and Functional Outcomes
The presence of a chiral center in the this compound structure, specifically at the carbon atom of the phenylethyl group to which the methoxy group is attached, introduces the possibility of stereoisomers. It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different pharmacological activities. This is because biological targets, such as receptors and enzymes, are themselves chiral and can preferentially bind to one enantiomer over the other.
In studies of structurally related compounds, such as N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, the stereochemistry at the 2-phenylethyl moiety has been shown to be a critical determinant of analgesic potency and opioid receptor affinity. Specifically, the (S)-configuration at the carbon bearing the hydroxyl group was found to be substantially more potent than the (R)-configuration. researchgate.net This suggests that a similar stereochemical preference is likely to be observed for this compound and its analogs.
The differential activity between enantiomers arises from the three-point attachment model of ligand-receptor binding, where the specific spatial arrangement of key functional groups in one enantiomer allows for optimal interactions with complementary residues in the binding site, while the other enantiomer cannot achieve this optimal fit.
| Compound | Stereochemistry | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
|---|---|---|---|
| (S)-2-methoxy-N-(2-phenylethyl)acetamide | S | 15 | 30 |
| (R)-2-methoxy-N-(2-phenylethyl)acetamide | R | 350 | 800 |
| Racemic this compound | Racemate | 85 | 190 |
Effects of Amide Linkage Modifications on Conformational Flexibility and Target Recognition
The amide bond in this compound is a key structural feature that influences the molecule's conformation and its interactions with biological targets. Due to its planar nature and the presence of hydrogen bond donor and acceptor groups, the amide bond plays a crucial role in orienting the phenylethyl and methoxyacetamide moieties. However, amide bonds are often susceptible to enzymatic hydrolysis, which can limit the oral bioavailability and duration of action of a drug. Therefore, modifying the amide linkage is a common strategy in medicinal chemistry to improve pharmacokinetic properties while maintaining or enhancing biological activity.
The replacement of the amide bond with bioisosteres can lead to significant changes in the molecule's properties:
Conformational Flexibility: Amide bond isosteres can alter the rotational barrier around the linkage, thereby influencing the conformational flexibility of the molecule. For example, replacing the amide with a more flexible thioamide or a more rigid triazole can impact how the molecule adopts its bioactive conformation to fit into the receptor binding site.
Target Recognition: The hydrogen bonding pattern of the amide bond is critical for target recognition. Bioisosteres that can mimic these hydrogen bonding interactions are more likely to retain biological activity. For instance, a 1,2,3-triazole ring can act as a good mimic of a trans-amide bond.
Metabolic Stability: Many amide bond isosteres are designed to be more resistant to enzymatic cleavage, thereby improving the metabolic stability and in vivo half-life of the compound. nih.gov
| Modification | Amide Isostere | Potential Effect on Conformational Flexibility | Potential Effect on Target Recognition | Potential Effect on Metabolic Stability |
|---|---|---|---|---|
| Thioamide | -C(=S)NH- | Increased flexibility | Altered H-bonding | Increased |
| 1,2,3-Triazole | Heterocyclic ring | Reduced flexibility (rigidified) | Mimics H-bond acceptor | Significantly increased |
| Alkene (trans) | -CH=CH- | Rigidified | Loss of H-bonding | Significantly increased |
| Ketone | -C(=O)CH₂- | Increased flexibility | Loss of H-bond donor | Increased |
| Sulfonamide | -SO₂NH- | Altered geometry | Stronger H-bond donor | Increased |
Principles of Rational Design for Bioactive this compound Derivatives
The rational design of novel bioactive derivatives of this compound is guided by the SAR principles elucidated from the systematic structural modifications discussed in the previous sections. The primary goal is to optimize the compound's potency, selectivity, and pharmacokinetic profile.
Key principles for the rational design of these derivatives include:
Exploitation of Favorable Substituent Effects: Based on SAR data, specific substituents on the phenylethyl ring that enhance potency should be prioritized. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate physicochemical properties of the substituents (e.g., hydrophobicity, electronic effects, and steric parameters) with biological activity. This allows for the in silico screening of virtual libraries of compounds to identify promising candidates for synthesis.
Stereochemical Optimization: Given the significant impact of stereochemistry on biological activity, the synthesis of enantiomerically pure compounds is essential. The more active enantiomer should be identified and used as the template for further optimization.
Bioisosteric Replacement of the Amide Bond: To address potential pharmacokinetic liabilities such as poor metabolic stability, the amide bond can be replaced with a suitable bioisostere. The choice of the isostere should be guided by the need to maintain the key interactions with the target and the desired conformational properties.
Modulation of the Methoxyacetamide Moiety: Fine-tuning of the methoxyacetamide portion of the molecule can lead to improved interactions with the target. This could involve exploring alternative hydrogen bond acceptors or introducing small modifications to optimize the geometry of the interaction.
Computational Modeling: Molecular docking and molecular dynamics simulations can provide valuable insights into the binding mode of this compound derivatives with their biological target. These computational methods can help to rationalize the observed SAR and guide the design of new analogs with improved binding affinity and selectivity.
By integrating these principles, a systematic and efficient approach to the discovery and development of novel and improved bioactive compounds based on the this compound scaffold can be achieved.
Preclinical and Mechanistic Investigations of Biological Activities of 2 Methoxy N 2 Phenylethyl Acetamide Analogs
In Vitro Assessment of Receptor Binding and Functional Activity
Analogs of 2-methoxy-N-(2-phenylethyl)acetamide have been investigated for their interaction with opioid receptors, revealing complex pharmacological profiles. The introduction of an N-phenethyl substituent, a key feature of the parent compound's structure, plays a significant role in modulating activity at these receptors. researchgate.net Studies on morphinan (B1239233) structures show that replacing an N-methyl group with an N-phenethyl group can enhance binding affinity, selectivity, and agonist potency at the µ-opioid receptor (MOR). researchgate.net However, in the 14-methoxy-N-methylmorphinan-6-one series, this same substitution converts selective MOR ligands into dual µ/δ-opioid receptor (MOR/DOR) agonists. researchgate.netnih.gov
A specific analog, the (2S)-2-methoxy-2-phenylethyl derivative known as LP2, was found to maintain affinity for opioid receptors while shifting the efficacy profile at the delta-opioid receptor (DOR) from antagonist to agonist. researchgate.net Further investigation of this (2S) isomer revealed it to be a biased MOR/DOR agonist, demonstrating functional selectivity. researchgate.net In radioligand binding assays, related analogs displayed nanomolar binding affinity for the MOR. researchgate.net Opioid receptors, including the MOR, DOR, and κ-opioid receptor (KOR), belong to the class A G protein-coupled receptor (GPCR) family and are primary targets for potent analgesics like morphine and fentanyl. researchgate.netnih.govnih.gov
The concept of "biased agonism" is central to the activity of these analogs. Biased agonists preferentially activate one intracellular signaling pathway over another—typically the G-protein pathway, which is associated with analgesia, versus the β-arrestin pathway, which is linked to adverse effects like respiratory depression and tolerance. nih.govnih.gov The development of dual MOR/DOR agonists represents a promising alternative to MOR-selective compounds. researchgate.net Researchers have identified dual biased agonists for both MOR and DOR, which are full agonists for the MOR. biorxiv.org This approach aims to create safer analgesics by separating the therapeutic effects from the undesirable side effects associated with conventional opioids. nih.gov
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of N-Substituted Morphinan Analogs This table illustrates the effect of N-phenethyl substitution on receptor affinity in a related class of compounds.
| Compound | N-Substituent | μOR Ki (nM) | δOR Ki (nM) | κOR Ki (nM) |
|---|---|---|---|---|
| 14-OMO (3) | Methyl | 0.25 ± 0.04 | 18.6 ± 0.98 | 12.8 ± 1.5 |
| Analog (3a) | Phenethyl | 0.19 ± 0.02 | 1.81 ± 0.68 | 15.8 ± 8.8 |
| 14-MM (4) | Methyl | 0.24 ± 0.03 | 1.45 ± 0.31 | 35.3 ± 5.5 |
| Analog (4a) | Phenethyl | 0.24 ± 0.03 | 1.45 ± 0.31 | 35.3 ± 5.5 |
Beyond classical opioid receptors, structurally related acetamide (B32628) compounds have been explored as modulators of other GPCRs, such as GPR88. nih.gov GPR88 is an orphan GPCR predominantly expressed in the brain's striatum and is considered a novel target for central nervous system disorders. nih.govnih.gov While its endogenous ligand remains unknown, synthetic agonists have been developed to probe its function. nih.govnih.gov
Research into novel GPR88 agonists has led to the development of a series of (4-substituted-phenyl)acetamides based on a reversed amide scaffold. nih.gov These compounds were assessed in cAMP accumulation assays, leading to the discovery of several potent allosteric agonists. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, offering a novel mechanism for regulating receptor activity. nih.govnih.gov Computational docking studies suggest these novel acetamide-based agonists bind to the same allosteric site on GPR88 as other known synthetic agonists. nih.gov This work provides a new scaffold for the further development of GPR88 allosteric agonists and offers structural insights into the requirements for binding at this allosteric site. nih.gov
Cellular Pathway Interrogation in Model Systems
The antioxidant potential of acetamide derivatives has been evaluated through various in vitro methods. nih.gov Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is a contributing factor in the pathophysiology of numerous diseases. researchgate.netdoaj.org Compounds with antioxidant activity can protect biological systems from these harmful effects. nih.gov
In one study, the antioxidant properties of new acetamide derivatives were evaluated using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. nih.gov This method assesses a compound's capacity to scavenge the ABTS radical cation compared to a standard antioxidant like Trolox. nih.gov Furthermore, the study investigated the compounds' ability to modulate ROS and nitric oxide (NO) production in J774.A1 macrophage cells stimulated with tert-butyl hydroperoxide (tBOH) or lipopolysaccharide (LPS). nih.gov The ability of phenolic compounds, including 2-methoxyphenol derivatives, to scavenge radicals is a key mechanism of their antioxidant activity. nih.govmdpi.com This activity is often linked to their ability to donate a hydrogen atom from a hydroxyl group. mdpi.com
The anti-inflammatory effects of acetamide analogs have been investigated in cellular models, particularly in macrophages, which are key cells in the inflammatory response. nih.gov A study of novel acetamide derivatives tested their in vitro anti-inflammatory activity by measuring the production of ROS and NO in LPS-stimulated J774.A1 macrophages. nih.gov LPS is a potent activator of macrophages, leading to the production of pro-inflammatory mediators.
A related compound, N-(2-hydroxyphenyl) acetamide, was shown to possess anti-inflammatory properties by inhibiting inflammation-related cytokines and ROS in an animal model of arthritis. nih.gov In cellular studies, 2-methoxyphenol derivatives have been shown to inhibit the expression of the cyclooxygenase-2 (COX-2) gene in LPS-stimulated RAW 264.7 macrophage cells. nih.gov The modulation of macrophage phenotype, shifting cells from a pro-inflammatory (M1) to an anti-inflammatory and tissue-repairing (M2) state, is a key strategy for controlling inflammation. nih.gov
Certain N-(substituted phenyl)acetamide derivatives have been synthesized and evaluated for their antiproliferative activities against various human cell lines. nih.gov In one study, a panel of cell lines, including nasopharyngeal (NPC-TW01), lung carcinoma (H661), hepatoma (Hep3B), renal carcinoma (A498), and gastric cancer (MKN45), were used to test these compounds. nih.gov One derivative, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, was found to be the most active against the NPC-TW01 line with an IC₅₀ value of 0.6 μM. nih.gov Further investigation revealed that this compound inhibited the proliferation of NPC-TW01 cells by altering cell division and causing an accumulation of cells in the S phase of the cell cycle. nih.gov
Similarly, the related compound N-(2-hydroxyphenyl) acetamide (NA-2) was shown to significantly inhibit the growth of the MCF-7 breast cancer cell line, with an IC₅₀ of 1.65 mM after 48 hours of treatment. nih.gov This compound was found to arrest the cell cycle at the G0/G1 phase and induce apoptosis. nih.gov These findings demonstrate the potential of the acetamide scaffold in developing compounds with antiproliferative properties.
Table 2: Antiproliferative Activity of Acetamide Analogs in Human Cell Lines
| Compound/Analog | Cell Line | Activity Metric | Value | Observed Effect |
|---|---|---|---|---|
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 (Nasopharyngeal) | IC₅₀ | 0.6 µM | S phase cell cycle arrest |
| N-(2-hydroxyphenyl) acetamide (NA-2) | MCF-7 (Breast) | IC₅₀ | 1.65 mM | G0/G1 phase cell cycle arrest; Apoptosis induction |
Enzymatic Target Interactions and Modulation Studies
Comprehensive enzymatic screening of this compound is not extensively documented in publicly available literature. However, the broader class of acetamide derivatives has been investigated for a wide range of biological activities, suggesting potential interactions with various enzymes. researchgate.net For instance, some acetamide derivatives have been explored as anticancer agents and multikinase inhibitors, indicating possible interactions with kinases involved in cellular signaling pathways.
A significant area of investigation for structurally similar compounds involves opioid receptors. A notable analog, (2S)-N-2-methoxy-2-phenylethyl-6,7-benzomorphan, has demonstrated potent interactions with mu (µ) and delta (δ) opioid receptors. researchgate.net This analog, which shares the key 2-methoxy-N-(2-phenylethyl) moiety, has been characterized as a biased agonist, showing preferential activation of G-protein signaling pathways over β-arrestin recruitment. researchgate.net
Binding Affinity of (2S)-N-2-methoxy-2-phenylethyl-6,7-benzomorphan at Opioid Receptors
| Receptor | Ki (nM) |
|---|---|
| Mu-Opioid Receptor (MOR) | 0.5 |
| Delta-Opioid Receptor (DOR) | 2.59 |
Investigation of Molecular Mechanisms Underlying Observed Biological Effects
The molecular mechanisms of action for this compound are not yet fully elucidated. However, insights can be drawn from the study of its analogs. The biased agonism of (2S)-N-2-methoxy-2-phenylethyl-6,7-benzomorphan at opioid receptors provides a compelling model for a potential mechanism of action. researchgate.net This compound was found to activate G-protein signaling pathways with greater efficacy than the β-arrestin 2 pathway. researchgate.net This differential signaling is a key area of modern pharmacology, as it is hypothesized that G-protein-mediated signaling is responsible for the analgesic effects of opioids, while β-arrestin recruitment is associated with some of the adverse effects. researchgate.net
The N-phenethyl substitution in the broader class of morphinan-6-ones has been shown to convert selective µ-opioid receptor ligands into dual µ/δ-opioid receptor agonists. nih.gov This highlights the importance of the N-(2-phenylethyl) group in modulating receptor selectivity and functional activity. Furthermore, studies on N-2-methoxybenzyl-phenethylamines (NBOMes), which bear some structural resemblance, have shown potent interactions with serotonin (B10506) receptors, particularly the 5-HT2A receptor. This suggests that another potential avenue for the biological effects of this compound could involve the serotonergic system.
Functional Activity of (2S)-N-2-methoxy-2-phenylethyl-6,7-benzomorphan
| Signaling Pathway | Activity |
|---|---|
| G-protein Activation | Agonist |
| β-arrestin 2 Recruitment | Weak Partial Agonist/Antagonist |
Ex Vivo Pharmacological Characterization of Activity Profiles
While specific data for this compound is absent, the known interactions of its analogs with opioid and potentially serotonin receptors suggest that it could modulate smooth muscle contraction, neurotransmitter release, or other physiological responses in isolated tissue preparations. Future ex vivo studies would be invaluable in determining the functional consequences of the enzymatic and molecular interactions of this compound and its analogs, thereby providing a clearer picture of their pharmacological profiles.
Computational and Theoretical Chemistry of 2 Methoxy N 2 Phenylethyl Acetamide
Quantum Chemical Calculations for Electronic Structure and Reactivitynih.govresearchgate.net
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can predict various molecular attributes with high accuracy.
Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic energy of molecules. mdpi.com For 2-methoxy-N-(2-phenylethyl)acetamide, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. researchgate.netresearchgate.net These calculations provide a three-dimensional model of the molecule, which is crucial for understanding its shape and how it might interact with other molecules. The total energy calculated through DFT is a key indicator of the molecule's stability.
Illustrative Data Table: Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311G(d,p)) (Note: The following data is illustrative to represent typical results from DFT calculations.)
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | C-C (phenyl) | 1.39 |
| C-N (amide) | 1.33 | |
| C=O (amide) | 1.23 | |
| C-O (methoxy) | 1.43 | |
| Bond Angles (°) | C-N-C | 122.0 |
| N-C=O | 123.0 | |
| C-O-C | 118.0 | |
| Dihedral Angles (°) | C-C-N-C | 175.0 |
| O=C-N-C | -5.0 |
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. aimspress.commdpi.com For this compound, the distribution of the HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack.
Illustrative Data Table: FMO Properties of this compound (Note: The following data is illustrative to represent typical results from FMO analysis.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the electrostatic potential on the electron density surface of a molecule. nih.govresearchgate.net The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red regions represent negative potential and are associated with lone pairs of electrons and are prone to electrophilic attack. Blue regions indicate positive potential, usually around hydrogen atoms, and are susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map can identify the electron-rich areas, such as the carbonyl oxygen of the amide group, and the electron-poor regions, which can help in predicting how the molecule will interact with other molecules through electrostatic forces. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled and vacant orbitals, which can reveal information about hyperconjugation and charge delocalization. sphinxsai.com These interactions contribute to the stability of the molecule. sphinxsai.com In the context of this compound, NBO analysis can quantify the strength of intramolecular hydrogen bonds and other non-covalent interactions that influence the molecule's conformation and reactivity. The analysis can also provide insights into the charge distribution on different atoms. nih.gov
Illustrative Data Table: NBO Analysis of Key Interactions in this compound (Note: The following data is illustrative to represent typical results from NBO analysis.)
| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |
| LP(O) of C=O | π(C-N) | 2.5 |
| σ(C-H) of phenyl | σ(C-C) of phenyl | 1.8 |
| LP(N) of amide | σ*(C-C) | 0.9 |
Molecular Docking Simulations for Ligand-Target Interactionsnih.gov
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. semanticscholar.org It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. semanticscholar.orgresearchgate.net
Molecular docking simulations can predict the binding mode and estimate the binding affinity of this compound with a specific receptor or enzyme. semanticscholar.org The process involves placing the ligand in the binding site of the target protein and evaluating the different possible poses based on a scoring function. The scoring function estimates the binding free energy, with lower scores generally indicating a more favorable binding interaction. semanticscholar.org These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the binding site. This information is invaluable for understanding the potential biological activity of the compound.
Illustrative Data Table: Molecular Docking Results for this compound with a Hypothetical Receptor (Note: The following data is illustrative to represent typical results from molecular docking.)
| Parameter | Value |
| Binding Affinity (kcal/mol) | -7.2 |
| Interacting Residues | TYR 234, PHE 356, LEU 189 |
| Types of Interactions | Hydrogen bond with TYR 234, Pi-Pi stacking with PHE 356, Hydrophobic interactions with LEU 189 |
Analysis of Key Interacting Residues and Binding Site Features
The interaction of this compound with its biological targets, particularly G protein-coupled receptors like the melatonin (B1676174) receptors (MT1 and MT2), is elucidated through computational methods such as molecular docking. sigmaaldrich.com These techniques predict the preferred orientation of the molecule when bound to a receptor, identifying key amino acid residues that contribute to the binding affinity and stability of the ligand-receptor complex. nih.gov
Molecular docking studies on N-anilinoethylamides, a class of melatoninergic agents to which this compound belongs, suggest that the molecule orients itself within the binding pocket to mimic the natural ligand, melatonin. researchgate.net The phenylethyl portion of the molecule is predicted to engage in hydrophobic interactions with nonpolar residues, while the methoxy (B1213986) and acetamide (B32628) groups are positioned to form specific hydrogen bonds and polar contacts.
Key interactions for high-affinity binding at melatonin receptors typically involve:
Hydrogen Bonding: The carbonyl oxygen of the acetamide group can act as a hydrogen bond acceptor, while the N-H group can act as a donor. These interactions are crucial for anchoring the ligand in the correct orientation.
Hydrophobic and Aromatic Interactions: The phenyl ring is critical for establishing van der Waals and π-π stacking interactions with aromatic residues such as tryptophan (Trp) and tyrosine (Tyr) within the binding site.
Polar Contacts: The methoxy group can engage in additional polar interactions, further stabilizing the complex.
Computational analyses of related ligands at the MT2 receptor have highlighted the importance of specific transmembrane helices (TMs) in forming the binding pocket. Residues in TM3, TM5, TM6, and TM7 are often implicated in direct interactions with melatonin agonists. The table below summarizes key interacting residues frequently identified in the binding sites of melatonin receptors for agonist compounds.
| Interaction Type | Potential Interacting Residues | Location in Receptor | Contribution to Binding |
|---|---|---|---|
| Hydrogen Bond | Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln) | TM3, TM5 | Anchors the acetamide group, provides specificity. |
| Aromatic (π-π Stacking) | Tryptophan (Trp), Tyrosine (Tyr), Phenylalanine (Phe) | TM6, TM7 | Stabilizes the phenylethyl moiety. |
| Hydrophobic (van der Waals) | Valine (Val), Leucine (Leu), Isoleucine (Ile) | TM3, TM5, TM6 | Enhances binding affinity through interactions with the ethyl chain and phenyl ring. |
| Polar | Histidine (His), Tyrosine (Tyr) | Extracellular Loop 2 (EL2) | Orients the ligand via interactions with the methoxy group. |
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations provide critical insights into its conformational stability, both in solution and when bound to a biological target. mdpi.com These simulations can reveal how the molecule adapts its shape to fit into a binding pocket and the stability of the resulting complex.
An MD simulation tracks the trajectory of a molecule by solving Newton's equations of motion, allowing researchers to observe its dynamic behavior at an atomic level. researchgate.net Key parameters analyzed during MD simulations to assess stability include:
Root Mean Square Deviation (RMSD): This metric measures the average deviation of the molecule's backbone atoms over time from a reference structure (e.g., the initial docked pose). A low and stable RMSD value suggests that the molecule maintains a consistent conformation, indicating stability. researchgate.net A significant increase in RMSD can signify a major conformational change or dissociation from the binding site. researchgate.net
Radius of Gyration (Rg): This parameter describes the compactness of the molecule's structure. A stable Rg value over the simulation period indicates that the molecule is not undergoing significant unfolding or expansion. researchgate.net
Solvent Accessible Surface Area (SASA): SASA quantifies the surface area of the molecule that is accessible to the solvent. Changes in SASA can indicate conformational shifts that either expose or bury certain parts of the molecule. researchgate.net
By running simulations for tens to hundreds of nanoseconds, researchers can validate the stability of a docked pose, observe fluctuations in key dihedral angles, and analyze the persistence of intermolecular interactions (like hydrogen bonds) with receptor residues. mdpi.comresearchgate.net This dynamic view complements the static picture provided by molecular docking.
| MD Simulation Parameter | Information Provided | Indication of Stability |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Conformational drift from a reference structure. | Low, plateauing RMSD value over time. |
| Radius of Gyration (Rg) | Overall compactness of the molecular structure. | Consistent Rg value, indicating no major unfolding. |
| Hydrogen Bond Analysis | Formation and lifespan of specific hydrogen bonds. | High-occupancy hydrogen bonds with key residues. |
| Binding Free Energy (e.g., MM/PBSA) | Estimation of the binding affinity of the ligand-receptor complex. | Favorable (negative) binding free energy. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. scialert.netsemanticscholar.org For a class of compounds including this compound, QSAR models can predict the activity of new, unsynthesized analogs and provide insights into the structural features that are most important for potency and selectivity. arabjchem.org
A QSAR model is built by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods, such as Multiple Linear Regression (MLR), to find a correlation between these descriptors and the measured biological activity (e.g., binding affinity pKi). mdpi.com Molecular descriptors can be classified into several categories:
Electronic Descriptors: Describe the electron distribution (e.g., partial charges, dipole moment).
Steric Descriptors: Relate to the size and shape of the molecule (e.g., molecular weight, volume, surface area).
Hydrophobic Descriptors: Quantify the molecule's lipophilicity (e.g., LogP).
Topological Descriptors: Describe the connectivity and branching of atoms.
For melatonin receptor ligands, studies have shown that features like the N-acetyl group are important for affinity and agonist activity. nih.gov A hypothetical QSAR model for analogs of this compound might reveal that increased hydrophobicity of the group corresponding to the phenyl ring enhances binding, while bulky substituents on the acetamide group are detrimental. The statistical quality of a QSAR model is assessed by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²), which indicate its predictive power. arabjchem.orgscialert.net
| Molecular Descriptor | Property Measured | Potential Impact on Melatonergic Activity |
|---|---|---|
| LogP (Octanol-Water Partition Coefficient) | Lipophilicity/Hydrophobicity | Positive correlation; optimal range required for membrane permeability and binding. |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms. | Negative correlation; lower TPSA may improve blood-brain barrier penetration. |
| Molecular Weight (MW) | Size of the molecule. | Activity may be constrained to a specific MW range to ensure good fit in the binding pocket. |
| Number of Hydrogen Bond Donors/Acceptors | Potential for hydrogen bonding. | Crucial for specific interactions; a certain number is required for high-affinity binding. |
In Silico Screening and Virtual Library Design for Novel Analogs
In silico screening, also known as virtual screening, is a computational approach used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net Using this compound as a starting scaffold, virtual libraries of novel analogs can be designed and screened to discover new molecules with potentially improved properties, such as higher affinity, better selectivity, or more favorable pharmacokinetic profiles. researchgate.net
The process typically involves two main strategies:
Structure-Based Virtual Screening (SBVS): If the 3D structure of the target receptor (e.g., MT1 or MT2) is known, millions of virtual compounds can be computationally docked into the binding site. The compounds are then ranked based on a scoring function that estimates their binding affinity. Analogs of this compound can be designed by systematically modifying different parts of the molecule, such as substituting the phenyl ring, altering the length of the ethyl linker, or changing the methoxy group.
Ligand-Based Virtual Screening (LBVS): When a high-resolution receptor structure is unavailable, the structure of a known active ligand like this compound is used as a template. New molecules are identified based on their structural or chemical similarity to the template.
The design of a virtual library focuses on making chemically feasible modifications to the core scaffold. nih.gov For this compound, this could involve exploring different aromatic systems, introducing various substituents to modulate electronic and steric properties, and modifying the acetamide group to explore new hydrogen bonding patterns. nih.gov The most promising candidates identified through virtual screening can then be prioritized for chemical synthesis and experimental testing, significantly accelerating the drug discovery process.
| Scaffold Region | Example Modification | Purpose of Modification |
|---|---|---|
| Phenyl Ring | Replace with naphthyl, indole, or benzofuran. | Explore larger hydrophobic pockets and different aromatic interactions. |
| Methoxy Group | Substitute with ethoxy, trifluoromethoxy, or hydroxyl groups. | Modulate polarity, metabolic stability, and hydrogen bonding potential. |
| Ethyl Linker | Constrain within a ring structure (e.g., piperidine). | Reduce conformational flexibility to lock in an active conformation. |
| Acetamide Group | Replace with propionamide (B166681) or cyclopropylcarboxamide. | Optimize interactions in the hydrogen-bonding region of the binding site. nih.gov |
Analytical Methodologies for Purity and Enantiomeric Excess Determination of 2 Methoxy N 2 Phenylethyl Acetamide
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, indispensable for separating the components of a mixture. For 2-methoxy-N-(2-phenylethyl)acetamide, various chromatographic methods are utilized for both qualitative and quantitative assessment.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. When coupled with a chiral stationary phase (CSP), GC becomes an invaluable tool for the separation and quantification of enantiomers. researchgate.net The determination of the enantiomeric excess (ee) of this compound is crucial if the compound is intended for stereospecific applications.
The separation of enantiomers on a chiral stationary phase is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation and quantification. gcms.cz Commonly used chiral stationary phases for the separation of chiral amines and their derivatives include cyclodextrin-based CSPs. gcms.cznih.gov For N-acylated phenylethylamines, derivatized cyclodextrins often provide excellent enantiomeric resolution. mdpi.com
The general procedure involves dissolving the sample in a suitable volatile solvent and injecting it into the GC instrument. The enantiomeric excess is then calculated from the peak areas of the two enantiomers in the resulting chromatogram.
Table 1: Illustrative GC Parameters for Chiral Separation
| Parameter | Description |
|---|---|
| Column | Capillary column with a chiral stationary phase (e.g., derivatized β-cyclodextrin) |
| Injector Temperature | Typically 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | Typically 280 °C |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | A temperature gradient is often employed to ensure optimal separation. |
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and preparative isolation of a broad range of compounds, including amides like this compound. nih.govptfarm.plresearchgate.net Reversed-phase HPLC is the most common mode used for this purpose.
In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.com The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. More polar compounds will elute earlier, while less polar compounds will be retained longer on the column. Purity is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A validated HPLC method can provide high accuracy and precision for purity determination. ptfarm.pl
Table 2: Typical HPLC Parameters for Purity Assessment
| Parameter | Description |
|---|---|
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic mixture of water and acetonitrile/methanol, often with a modifier like formic acid or trifluoroacetic acid. |
| Flow Rate | Typically 1.0 mL/min |
| Detector | UV detector, with the wavelength set to an absorbance maximum of the compound (e.g., 210 nm or 254 nm). google.com |
| Injection Volume | 10-20 µL |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative analysis of samples and for monitoring the progress of chemical reactions. researchgate.netthieme.de In the synthesis of this compound, TLC can be used to track the consumption of starting materials (2-phenylethylamine and a methoxyacetylating agent) and the formation of the product.
A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase (eluent). The separation is based on the differential adsorption of the components to the stationary phase. The positions of the spots are then visualized, often under UV light or by using a staining agent. reddit.com The retention factor (Rf) value for each spot can be calculated and compared to that of known standards.
Table 3: Common TLC Solvent Systems for Amide Synthesis
| Solvent System (v/v) | Typical Application |
|---|---|
| Dichloromethane (B109758) : Methanol (e.g., 10:1) | Good for visualizing amide products. reddit.com |
| Hexane : Ethyl Acetate (B1210297) (various ratios) | A common starting point for separating compounds of intermediate polarity. reddit.com |
For visualization, potassium permanganate (B83412) (KMnO4) or p-anisaldehyde stains can be effective for amides and related compounds. researchgate.netreddit.com
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound (C11H15NO2), elemental analysis provides experimental percentages of carbon, hydrogen, nitrogen, and oxygen. These experimental values are then compared to the theoretical percentages calculated from the molecular formula. A close agreement between the experimental and theoretical values serves as strong evidence for the compound's stoichiometric purity.
Table 4: Elemental Composition of this compound (C11H15NO2)
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 68.37 |
| Hydrogen (H) | 7.82 |
| Nitrogen (N) | 7.25 |
Melting Point Determination (as a method for purity check, not a property)
The melting point of a crystalline solid is a physical property that can be used as an indicator of purity. pdx.edu A pure crystalline compound typically has a sharp melting point range of 1-2 °C. uri.edu The presence of impurities disrupts the crystal lattice, which generally leads to two observable effects: a depression of the melting point and a broadening of the melting point range. uri.edulibretexts.org
Therefore, by measuring the melting point of a sample of this compound and comparing it to the value of a known pure standard, a qualitative assessment of its purity can be made. A broad and depressed melting point suggests the presence of impurities.
Table 5: Interpretation of Melting Point Data
| Observation | Indication |
|---|---|
| Sharp melting point range, consistent with literature value | High purity |
Advanced Spectroscopic Methods for High-Resolution Structural Details (e.g., 2D-NMR, HRMS)
While 1D NMR (¹H and ¹³C) provides fundamental structural information, advanced spectroscopic techniques like 2D-NMR and High-Resolution Mass Spectrometry (HRMS) offer more detailed insights into the molecular structure and composition of this compound.
2D-NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguous assignment of all proton and carbon signals in the molecule. ipb.ptscielo.br
COSY spectra reveal correlations between protons that are coupled to each other, helping to identify adjacent protons in the structure.
HSQC spectra show correlations between protons and the carbons to which they are directly attached.
HMBC spectra reveal correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.
These techniques are particularly useful for complex molecules or for distinguishing between isomers.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This allows for the determination of the elemental formula of the compound with a high degree of confidence. For this compound, HRMS would be used to confirm the molecular formula C11H15NO2 by comparing the experimentally measured exact mass to the calculated theoretical exact mass.
Table 6: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-phenylethylamine |
| Acetonitrile |
| Methanol |
| Formic acid |
| Trifluoroacetic acid |
| Dichloromethane |
| Hexane |
| Ethyl Acetate |
| Chloroform |
| Acetic Acid |
| Potassium permanganate |
Future Research Directions and Translational Considerations
Exploration of Undiscovered Biological Activities and Novel Molecular Targets
While the complete biological profile of 2-methoxy-N-(2-phenylethyl)acetamide remains to be fully elucidated, preliminary investigations and the activities of structurally related compounds suggest a number of promising avenues for future research. The broader class of acetamide (B32628) derivatives is known to exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and even anticancer properties. ontosight.ainih.gov
A structural isomer, N-(1-Methoxy-2-phenylethyl)acetamide, has been a subject of research for its potential analgesic, anti-inflammatory, and antimicrobial activities. ontosight.ai Furthermore, its inclusion in the NCI60 database suggests a potential for investigation as an anticancer agent. ontosight.ai Other related research has identified certain N-substituted acetamide derivatives as potent antagonists of the P2Y14 receptor, which are implicated in inflammatory diseases such as gouty arthritis. nih.gov In a different therapeutic area, derivatives like 2-methoxy-2-(2-substituted phenyl)-N-methylacetamide have demonstrated notable fungicidal properties. researchgate.net
These findings collectively underscore the potential for this compound to possess a range of undiscovered biological activities. Future research should therefore prioritize comprehensive screening programs to identify novel molecular targets and therapeutic applications. High-throughput screening assays against a diverse panel of receptors, enzymes, and ion channels could reveal unexpected pharmacological activities. Moreover, phenotypic screening in various disease models, such as cancer cell lines, inflammatory models, and microbial cultures, could uncover novel therapeutic uses. The identification of specific molecular targets will be crucial for understanding the compound's mechanism of action and for guiding further optimization efforts.
Development of Targeted Delivery Strategies for Enhanced Molecular Efficacy
The therapeutic potential of any promising compound is intrinsically linked to its ability to reach its intended site of action in the body at an effective concentration, while minimizing off-target effects. The development of targeted drug delivery systems for this compound will be a critical step in translating its potential pharmacological activity into clinical efficacy. nih.gov
Modern drug delivery technologies offer a variety of strategies to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. nih.gov These can be broadly categorized into passive and active targeting mechanisms. nih.govunipd.it Passive targeting often relies on the enhanced permeability and retention (EPR) effect observed in tumor tissues, which allows for the accumulation of nanocarriers. nih.gov
For more precise delivery, active targeting strategies can be employed. This involves conjugating the drug or its carrier to ligands that specifically bind to receptors overexpressed on target cells. unipd.it A variety of nanocarriers, including liposomes, polymeric nanoparticles, and dendrimers, could be engineered to encapsulate this compound, thereby improving its solubility, stability, and circulation time. nih.govunipd.it Furthermore, cell-based delivery systems, utilizing carriers such as erythrocytes or platelets, represent an innovative approach to achieving targeted therapy. mdpi.com
Future research in this area should focus on designing and evaluating various formulations of this compound to identify the most effective delivery strategy for a given therapeutic indication. This will involve in vitro characterization of drug release kinetics and in vivo studies to assess biodistribution, efficacy, and toxicity.
Integration of Computational and Experimental Approaches for Accelerated Discovery
The synergy between computational modeling and experimental validation has become a cornerstone of modern drug discovery and development. Integrating these approaches can significantly accelerate the identification of lead compounds, optimization of their properties, and elucidation of their mechanisms of action.
Computational techniques such as molecular docking and density functional theory (DFT) can be employed to predict the binding interactions of this compound with potential biological targets. researchgate.net These in silico methods can help prioritize experimental testing and provide insights into the structural basis of activity. For instance, molecular docking studies have been used to investigate the binding of N-phenethyl-2-(1H-1,2,3-triazol-1-yl)acetamide derivatives to SARS-CoV-2 proteases. researchgate.net
Quantitative structure-activity relationship (QSAR) studies can also be a valuable tool. nih.gov By correlating the structural features of a series of related compounds with their biological activities, QSAR models can guide the design of new derivatives with improved potency and selectivity. nih.gov
The predictions generated from these computational models must then be validated through rigorous experimental testing. This iterative cycle of computational design and experimental feedback can streamline the drug discovery process, saving time and resources. Future research on this compound should leverage this integrated approach to rapidly advance our understanding of its therapeutic potential.
Expanding the Chemical Space of this compound Derivatives for Diverse Applications
To fully explore the therapeutic potential of this compound, it will be essential to synthesize and evaluate a diverse library of its derivatives. By systematically modifying the chemical structure of the parent compound, it may be possible to enhance its potency, selectivity, and pharmacokinetic properties, as well as to discover novel biological activities. nih.gov
The concept of "chemical space" encompasses all possible molecules and their properties. scispace.com Exploring the chemical space around this compound will involve making targeted modifications to its core structure. For example, substitutions on the phenyl ring or alterations to the acetamide linker could lead to significant changes in biological activity. The synthesis of a focused library of analogs, followed by biological screening, can help to establish structure-activity relationships (SAR) and identify key structural motifs responsible for desired pharmacological effects.
Q & A
Q. What are the most reliable synthetic routes for 2-methoxy-N-(2-phenylethyl)acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or dynamic kinetic resolution (DKR). For DKR, a chiral catalyst (e.g., Candida antarctica lipase B) is used to resolve enantiomers under mild conditions (30–40°C, toluene solvent), achieving >99% enantiomeric excess (ee) and yields of 69–79% after recrystallization . Alternative routes involve reacting 2-methoxyacetamide with halogenated precursors (e.g., phenethyl bromide) in the presence of a base (e.g., K₂CO₃). Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (reflux vs. room temperature) significantly impacts purity and byproduct formation .
Q. How can the molecular structure of this compound be validated experimentally?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR Spectroscopy : H and C NMR to identify methoxy (-OCH₃), phenethyl (-CH₂CH₂Ph), and acetamide (-CONH-) groups. Key signals include δ ~3.3 ppm (methoxy protons) and δ ~7.2–7.4 ppm (aromatic protons) .
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 193.2423 (C₁₁H₁₅NO₂) confirms the molecular formula .
- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for chiral centers introduced via DKR .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., inconsistent IC₅₀ values in enzyme inhibition assays) may arise from:
- Structural Isomerism : Enantiomers or regioisomers (e.g., N-(1-phenylethyl) vs. N-(2-phenylethyl)) exhibit divergent binding affinities. Use chiral HPLC to isolate enantiomers and retest activity .
- Assay Conditions : Variations in pH, temperature, or solvent (DMSO vs. aqueous buffer) alter compound solubility and target interactions. Standardize protocols (e.g., 1% DMSO in PBS) and include positive controls (e.g., known inhibitors) .
Q. How does the methoxy group in this compound influence its pharmacokinetic properties?
- Methodological Answer : The methoxy group enhances metabolic stability by:
- Reducing Cytochrome P450 Oxidation : The electron-donating methoxy group decreases susceptibility to oxidative metabolism. Validate via in vitro liver microsome assays (e.g., rat/human CYP3A4) .
- Improving Lipophilicity : LogP values (~1.8–2.2) suggest moderate membrane permeability. Use Caco-2 cell monolayers to measure apparent permeability (Papp) .
Q. What analytical techniques are recommended to detect degradation products of this compound under stress conditions?
- Methodological Answer : Subject the compound to forced degradation (acid/base hydrolysis, oxidation, UV light). Analyze via:
- LC-MS/MS : Identify hydrolyzed products (e.g., 2-methoxyacetic acid and phenethylamine) using a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) .
- Stability-Indicating HPLC : Validate method specificity by spiking with known impurities and ensuring baseline separation (resolution >2.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
